(2-Methylpiperidin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylpiperidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)4-2-3-5-8-7/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZRRCAXCJUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094071-26-7 | |
| Record name | (2-methylpiperidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Methylpiperidin 2 Yl Methanol
Comprehensive Retrosynthetic Disconnection Strategies for (2-Methylpiperidin-2-yl)methanol
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comdeanfrancispress.com For this compound, several logical disconnection strategies can be envisioned, primarily focusing on the formation of the piperidine (B6355638) ring and the installation of the key functional groups.
A primary disconnection breaks the C2-N and C6-N bonds of the piperidine ring, a common strategy for heterocyclic compounds. amazonaws.com This leads to a linear amino alcohol precursor. The challenge then lies in the selective formation of the six-membered ring.
Another key disconnection is at the C2-C(methanol) bond. This approach would involve the synthesis of a 2-methylpiperidine (B94953) precursor followed by the introduction of the hydroxymethyl group. This can be achieved through various C-C bond-forming reactions.
A third strategy involves disconnecting the C2-methyl bond, which would require the formation of the piperidine ring with a functional group at C2 that can be later converted to a methyl group.
These disconnections form the basis for the synthetic approaches detailed in the subsequent sections. Each strategy offers distinct advantages and challenges in terms of stereocontrol and functional group compatibility.
| Disconnection | Precursor Type | Key Transformation |
| C-N bonds | Acyclic amino alcohol | Intramolecular cyclization |
| C2-C(methanol) bond | 2-Methylpiperidine derivative | C1-alkylation/functionalization |
| C2-Methyl bond | 2-Functionalized piperidine | Methylation |
Total Synthesis Approaches to Racemic this compound
The total synthesis of racemic this compound can be approached through several strategic pathways, each leveraging different types of chemical reactions to construct the target structure.
Intramolecular cyclization is a powerful method for constructing cyclic systems like the piperidine ring from acyclic precursors. organic-chemistry.org
Cyclocondensation reactions involve the intramolecular reaction of two functional groups to form a cyclic compound with the elimination of a small molecule, such as water. For the synthesis of this compound, a suitable acyclic precursor would be a 6-amino-5-methyl-5-hydroxyheptanal or a related derivative. The intramolecular reaction between the terminal amine and the aldehyde (or a ketone equivalent) would lead to the formation of a cyclic imine, which upon reduction, would yield the desired piperidine ring. The efficiency of such cyclocondensation reactions can often be enhanced by the use of catalysts. researchgate.net
A plausible synthetic sequence could start from a readily available keto-ester. Reaction with a protected amine followed by reduction and subsequent functional group manipulations would generate the acyclic precursor for the key cyclocondensation step.
| Starting Material | Key Steps | Intermediate | Final Product |
| 1,5-Dicarbonyl compound | Reductive amination, cyclization | Cyclic imine | This compound |
| Amino diol | Oxidation, cyclization | Amino aldehyde | This compound |
Radical cyclizations offer a powerful and often stereoselective method for the formation of five- and six-membered rings. nih.govrsc.orgacs.org For the synthesis of this compound, a 6-exo-trig cyclization of an aminyl radical onto a suitably positioned alkene could be employed.
The synthesis would begin with an N-protected homoallylic amine. Generation of a radical at the nitrogen atom, typically using a radical initiator such as AIBN and a tin hydride, would trigger the cyclization onto the double bond to form the 2,2-disubstituted piperidine ring. The stereochemical outcome of such cyclizations can often be predicted and controlled by the reaction conditions and the nature of the substituents. acs.org
| Precursor Type | Radical Initiator | Key Intermediate | Resulting Structure |
| N-Halo-homoallylic amine | Bu3SnH, AIBN | Aminyl radical | 2,2-Disubstituted piperidine |
| N-Allyl-α-bromoacetamide | Ti(III) species | Carbon-centered radical | Substituted piperidinone |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, provide an efficient and atom-economical approach to complex molecules. researchgate.netacs.org Several MCRs are known for the synthesis of highly substituted piperidines. acs.orgajchem-a.com
A potential MCR for this compound could involve the condensation of an aldehyde, an amine, and a β-ketoester, followed by an intramolecular cyclization and reduction sequence. While a direct one-pot synthesis of the target molecule via an MCR might be challenging due to the specific substitution pattern, the core piperidine scaffold can be efficiently assembled using this strategy, with subsequent functional group modifications leading to the final product. For instance, a Hantzsch-like reaction modified to produce a tetrahydropyridine (B1245486) derivative could be a viable starting point.
| Components | Catalyst/Conditions | Intermediate Scaffold |
| Aldehyde, β-ketoester, ammonia | Hantzsch-type condensation | Dihydropyridine |
| Formaldehyde, amine, activated alkene | Mannich-type reaction | Polysubstituted piperidine |
The synthesis of this compound can also be achieved through the chemical modification of more readily available piperidine precursors. This approach relies on robust and high-yielding functional group interconversion (FGI) reactions. ub.eduorganic-chemistry.orgorganic-chemistry.org
A plausible precursor is 2-methylpyridine. Catalytic hydrogenation of the pyridine (B92270) ring using reagents like platinum oxide or rhodium on carbon would yield 2-methylpiperidine. The subsequent introduction of the hydroxymethyl group at the C2 position is the key challenge. This could potentially be achieved by N-protection, followed by lithiation at the C2 position and reaction with formaldehyde. Deprotection would then afford the target molecule.
Alternatively, starting from commercially available piperidin-2-ylmethanol nih.gov, N-protection followed by oxidation of the primary alcohol to an aldehyde would provide a key intermediate. Reaction of this aldehyde with a methylating agent, such as a Grignard reagent (CH₃MgBr), would install the methyl group and regenerate the hydroxyl function, forming the desired 2-methyl-2-hydroxymethyl substitution pattern.
| Starting Precursor | Key FGI Steps | Final Product |
| 2-Methylpyridine | Ring hydrogenation, C2-formylation, reduction | This compound |
| Piperidin-2-ylmethanol | N-Protection, oxidation, methylation, deprotection | This compound |
Strategies Involving Intramolecular Cyclization Reactions for Piperidine Ring Formation
Enantioselective Synthesis of Chiral this compound Enantiomers
The creation of the stereogenic center at the C2 position of the piperidine ring is the critical step in the enantioselective synthesis of this compound. This can be achieved through several sophisticated strategies, including asymmetric catalysis and the use of chiral auxiliaries. These methods aim to control the three-dimensional orientation of the reacting molecules to favor the formation of one enantiomer over the other.
Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formations
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.
Chiral Lewis acid catalysis involves the use of a metal-based catalyst coordinated to a chiral ligand. The Lewis acidic center activates the substrate, while the chiral ligand environment dictates the stereochemical outcome of the reaction. In the context of synthesizing this compound, a plausible strategy involves the asymmetric addition of a nucleophile to a suitable carbonyl or imine precursor.
For instance, a dual catalytic system comprising a Lewis acid like indium triflate and a chiral imidazolidinone organocatalyst has been successfully employed in the asymmetric addition of aldehydes to N-acyl quinoliniums. This approach, while demonstrated on a different heterocyclic system, provides a framework for the potential asymmetric functionalization of a piperidine precursor. The Lewis acid would activate an electrophilic precursor, and the chiral catalyst would guide the incoming nucleophile to establish the desired stereocenter.
A key challenge in Lewis acid-catalyzed reactions is the potential for racemization. However, studies on related systems have shown that with careful selection of the Lewis acid and reaction conditions, high levels of enantioselectivity can be achieved without compromising the stereochemical integrity of the product. researchgate.net
Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. This field has witnessed rapid growth, offering a complementary approach to metal-based catalysis. For the synthesis of chiral this compound, an organocatalytic intramolecular aza-Michael reaction represents a viable strategy.
Research has demonstrated the use of organocatalysts to facilitate the desymmetrizing intramolecular aza-Michael reaction of vinyl sulfonamides, leading to the formation of 2,5,5-trisubstituted piperidines with excellent enantioselectivity. rsc.org This methodology could be adapted to a precursor of this compound, where the intramolecular cyclization would establish the chiral center at the C2 position. The use of a vinyl sulfonamide as a new amine protecting group is a notable feature of this approach, which can be subsequently cleaved. rsc.org
The following table summarizes representative results from an organocatalytic intramolecular aza-Michael reaction for the synthesis of chiral piperidines, showcasing the potential of this method.
| Entry | Substrate | Catalyst | Solvent | Yield (%) | dr | ee (%) |
| 1 | N-(4-methyl-1-tosylpent-1-en-3-yl)ethenesulfonamide | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 85 | 80:20 | 99 |
| 2 | N-(1-tosylhex-1-en-3-yl)ethenesulfonamide | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 78 | 75:25 | 98 |
| 3 | N-(1-tosyl-4-phenylbut-1-en-3-yl)ethenesulfonamide | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 92 | >95:5 | >99 |
Data adapted from a study on the organocatalytic synthesis of 2,5,5-trisubstituted piperidines. rsc.org
Transition metal-catalyzed asymmetric hydrogenation is a widely used and highly effective method for the synthesis of chiral compounds. This technique typically involves the reduction of a prochiral olefin or ketone using hydrogen gas in the presence of a chiral transition metal complex.
A practical route to chiral this compound would involve the asymmetric hydrogenation of a suitable precursor, such as a 2-acyl-2-methyl-tetrahydropyridine derivative or a related exocyclic enamine. The choice of the chiral ligand is critical for achieving high enantioselectivity.
For example, the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts catalyzed by an Iridium/SegPhos system has been shown to produce chiral piperidine derivatives with two contiguous stereocenters in high enantioselectivities and diastereoselectivities. nih.gov While this example involves a different substitution pattern, the underlying principle of asymmetrically hydrogenating a piperidine precursor is directly applicable.
Similarly, Rhodium complexes with chiral phosphine (B1218219) ligands, such as f-spiroPhos, have been successfully used in the enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines and 3-alkylidene-2,5-diketopiperazines, affording the chiral products with up to 99.9% ee. nih.gov This highlights the potential of using a chiral Rhodium catalyst for the asymmetric hydrogenation of a suitable exocyclic double bond on a piperidine ring precursor to this compound.
The table below presents results from the asymmetric hydrogenation of related heterocyclic compounds, illustrating the high levels of enantioselectivity achievable with this method.
| Entry | Substrate | Catalyst | Ligand | H₂ Pressure (atm) | Yield (%) | ee (%) |
| 1 | 3-benzylidene-1-methylpiperazine-2,5-dione | Rh(cod)₂BF₄ | (S,S)-f-spiroPhos | 50 | >99 | 99.9 |
| 2 | 3-(4-chlorobenzylidene)-1-methylpiperazine-2,5-dione | Rh(cod)₂BF₄ | (S,S)-f-spiroPhos | 50 | >99 | 99.8 |
| 3 | 3-(4-methoxybenzylidene)-1-methylpiperazine-2,5-dione | Rh(cod)₂BF₄ | (S,S)-f-spiroPhos | 50 | >99 | 99.9 |
Data adapted from a study on the enantioselective synthesis of chiral substituted 2,5-diketopiperazines via asymmetric hydrogenation. nih.gov
Chiral Auxiliary-Mediated Methodologies for Diastereoselective Control
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This method is robust and often provides high levels of diastereoselectivity.
A common strategy involving chiral auxiliaries is the diastereoselective addition of a nucleophile to a carbonyl or imine group attached to the auxiliary. The steric hindrance and electronic properties of the auxiliary block one face of the reactive center, forcing the nucleophile to attack from the other face.
In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a piperidine precursor. williams.edu For example, a 2-carboxypiperidine derivative could be coupled with a chiral oxazolidinone. Subsequent reduction of the resulting amide would proceed under the stereodirecting influence of the auxiliary.
Alternatively, a diastereoselective alkylation approach can be employed. Research on the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates demonstrates the power of this strategy. clockss.orgresearchgate.net In this work, a chiral auxiliary, (S)-phenylethylamine, was attached to the nitrogen of the piperidine ring. The diastereoselective reduction of a β-enamino ester derivative then established the desired stereochemistry at the C2 position. Although the target molecule in that study was a propanoate derivative, the principle of using a chiral auxiliary on the piperidine nitrogen to control the stereochemistry of a reaction at the C2 position is directly relevant to the synthesis of this compound.
The following table summarizes the results of a diastereoselective reduction of a piperidine β-enamino ester bearing a chiral auxiliary, highlighting the diastereomeric ratios achieved.
| Entry | Substrate | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio |
| 1 | methyl 2-(1-((S)-1-phenylethyl)-1,4,5,6-tetrahydropyridin-2-yl)acrylate | NaBH₄/CeCl₃·7H₂O | MeOH | 62 | 6:94 |
| 2 | methyl 2-(1-((S)-1-phenylethyl)-1,4,5,6-tetrahydropyridin-2-yl)acrylate | H₂, Pd/C | MeOH | 75 | 50:50 |
| 3 | methyl 2-(1-((S)-1-phenylethyl)-1,4,5,6-tetrahydropyridin-2-yl)acrylate | H₂, PtO₂ | MeOH | 80 | 25:75 |
Data adapted from a study on the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates. clockss.org
Auxiliary-Controlled Cycloadditions
The use of chiral auxiliaries represents a powerful strategy for controlling stereochemistry in the synthesis of complex molecules. In the context of preparing the piperidine core of this compound, auxiliary-controlled cycloaddition reactions offer a potential, though not yet specifically reported, avenue for establishing the desired stereocenters. This approach typically involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed.
While direct examples for the synthesis of this compound via auxiliary-controlled cycloadditions are not prominent in the literature, the asymmetric synthesis of related 2-substituted piperidines has been achieved using chiral auxiliaries derived from amino acids. For instance, chiral sulfinamides have been successfully employed in the stereoselective synthesis of various N-heterocycles, including piperidines, by guiding the addition of nucleophiles to sulfinimines. researchgate.net This methodology could hypothetically be adapted to a synthetic route towards this compound.
A general representation of this strategy would involve the reaction of a suitable precursor with a chiral auxiliary, followed by a cycloaddition reaction to form the piperidine ring with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantioenriched piperidine derivative.
Table 1: Potential Chiral Auxiliaries for Piperidine Synthesis
| Chiral Auxiliary | Type of Reaction | Potential Applicability |
|---|---|---|
| Evans' Oxazolidinones | Aldol (B89426), Alkylation, Acylation | Control of stereocenters in precursors to cyclization. |
| tert-Butanesulfinamide | Addition to Imines | Asymmetric synthesis of the 2-substituted piperidine core. researchgate.net |
Further research is required to explore the specific application of these and other chiral auxiliaries in cycloaddition strategies for the targeted synthesis of this compound.
Enzymatic and Chemoenzymatic Synthetic Routes
Enzymatic and chemoenzymatic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. These approaches utilize the inherent stereoselectivity of enzymes to achieve high enantiomeric purity.
Biocatalytic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on an enzyme to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. For a tertiary alcohol like this compound, lipase-catalyzed resolution is a promising approach. jocpr.com Lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol. mdpi.com
While the direct enzymatic kinetic resolution of this compound has not been extensively documented, studies on similar tertiary alcohols have demonstrated the feasibility of this strategy. For example, lipase (B570770) A from Candida antarctica (CAL-A) has been shown to catalyze the esterification of tertiary alcohols with excellent enantioselectivity. jst.go.jprsc.org
Table 2: Lipases for Kinetic Resolution of Alcohols
| Lipase | Source Organism | Typical Application |
|---|---|---|
| Novozym 435 (immobilized CALB) | Candida antarctica | Transesterification and esterification of primary and secondary alcohols. |
| Lipase PS | Burkholderia cepacia | Hydrolysis and esterification of a broad range of substrates. |
The efficiency of the resolution is often quantified by the enantiomeric ratio (E), which should ideally be high (>200) for practical applications.
Enantioselective bioreductions of prochiral ketones or biooxidations of prochiral diols are powerful methods for establishing stereocenters. The synthesis of this compound could potentially be achieved through the enantioselective reduction of a precursor ketone, 2-acetyl-2-methylpiperidine. Ketoreductases (KREDs) are a class of enzymes that can catalyze the reduction of ketones to chiral alcohols with high enantioselectivity. researchgate.net
Although specific examples for the bioreduction to this compound are scarce, the general principle is well-established for a wide range of ketones. The selection of the appropriate ketoreductase and reaction conditions is crucial for achieving high yield and enantiomeric excess.
Conversely, an enantioselective biooxidation approach could involve the desymmetrization of a prochiral diol. This strategy is less common for this type of target but remains a theoretical possibility.
Dynamic Kinetic Resolution and Deracemization Strategies
Dynamic kinetic resolution (DKR) is an advanced technique that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.gov This approach is particularly valuable for overcoming the 50% yield limitation of classical kinetic resolution.
For the synthesis of enantiopure this compound, a DKR process could involve the lipase-catalyzed acylation of the racemic alcohol coupled with a racemization catalyst for the unreacted enantiomer. The development of chemoenzymatic DKR for tertiary alcohols has been challenging, but recent studies have shown success by combining lipase catalysis with an oxovanadium catalyst for racemization. jst.go.jprsc.org This has been demonstrated for other tertiary alcohols and could be a viable strategy for the target molecule.
Another approach is the dynamic kinetic resolution of N-Boc-2-lithiopiperidine, which has been shown to be effective for producing various 2-substituted piperidines with high enantioselectivity. nih.gov
Deracemization, the conversion of a racemate into a single enantiomer, is another powerful strategy. While less common, enzymatic deracemization processes are being developed.
Table 3: Comparison of Resolution Strategies
| Strategy | Maximum Theoretical Yield | Key Requirement |
|---|---|---|
| Kinetic Resolution | 50% | Highly enantioselective catalyst. |
| Dynamic Kinetic Resolution | 100% | Enantioselective catalyst and a compatible racemization catalyst. jst.go.jprsc.orgnih.gov |
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, renewable feedstocks, and energy-efficient processes.
Performing reactions in water or under solvent-free conditions is a key aspect of green chemistry, as it minimizes the use and waste of volatile organic compounds (VOCs). The Mannich reaction, a classical method for synthesizing piperidones (precursors to piperidine alcohols), can often be conducted in aqueous media or even without a solvent. ajchem-a.comsciencemadness.orgjofamericanscience.org For instance, the three-component condensation of an aldehyde, an amine, and a ketone can be facilitated by water, which can act as a catalyst through hydrogen bonding.
While specific solvent-free or aqueous syntheses of this compound are not extensively reported, the synthesis of various functionalized piperidines has been achieved under these conditions. ajchem-a.comacs.org These precedents suggest that a green synthetic route to the target molecule is a feasible goal for future research. The use of microwave irradiation in conjunction with solvent-free conditions has also been shown to accelerate reactions and improve yields for the synthesis of related heterocyclic compounds. wustl.edu
Development of Highly Atom-Economical and Waste-Minimizing Processes
The pursuit of atom-economical and waste-minimizing processes for the synthesis of this compound is centered on maximizing the incorporation of all reactant atoms into the final product, thereby reducing byproducts and waste streams. A promising, albeit not yet fully optimized, approach involves a multi-step synthesis commencing from readily available precursors, with each step being refined for maximum efficiency and minimal environmental impact.
A potential synthetic pathway that embodies the principles of atom economy begins with 2-acetylpyridine (B122185). A patented method for the synthesis of 2-acetylpyridine from 2-picolinic acid boasts simple raw materials, straightforward operation, mild reaction conditions, high yields, and reduced pollution, representing a step towards a greener synthesis of this key intermediate. google.comgoogle.com
The subsequent conceptual step would be the α-methylation of 2-acetylpyridine to yield 2-(1-oxopropan-2-yl)pyridine. While established methods for this transformation may involve the use of strong bases like sodium hydride and alkylating agents, which are not ideal from a green chemistry perspective, research into more benign alternatives is ongoing. scielo.br The final and most atom-economical step would be the catalytic hydrogenation of the substituted pyridine precursor. This single transformation would concurrently reduce the pyridine ring to a piperidine and the ketone functionality to the desired alcohol, with the only byproduct being water in some catalytic cycles. This approach is highly efficient as it forms the core structure and introduces the desired stereochemistry in a single, clean step.
Recent advancements in catalysis offer a variety of options for such reductions. For instance, palladium-catalyzed reactions have been developed for the preparation of 2- and 2,6-substituted piperidines. ajchem-a.com Furthermore, the development of pot, atom, and step economic (PASE) syntheses for highly substituted piperidines through multi-component condensations showcases the potential for creating complex molecules in a single, efficient operation. thieme-connect.de
The following table summarizes a selection of catalysts and their applications in the synthesis of piperidine derivatives, highlighting the potential for atom-economical transformations.
| Catalyst Type | Application in Piperidine Synthesis | Potential for Waste Minimization |
| Palladium on Carbon (Pd/C) | Hydrogenation of pyridine rings and other functional groups. ajchem-a.com | High, as it can be recycled and often uses molecular hydrogen as the reductant. |
| Rhodium on Carbon (Rh/C) | Hydrogenation of pyridine derivatives. | High, due to catalyst recyclability and clean reaction profiles. |
| Raney® Nickel | Used in the α-methylation of pyridines in flow chemistry, a greener alternative to batch processes. researchgate.net | Moderate, as it is a less expensive but potentially less selective catalyst that can be more challenging to recycle. |
| Gold-based Catalysts | Catalyze annulation procedures for the direct assembly of piperidines. | High, due to the potential for unique reactivity and high selectivity, reducing the need for protecting groups. |
Utilization of Renewable Feedstocks and Catalysts for Sustainable Production
The transition towards a sustainable chemical industry necessitates the use of renewable feedstocks and catalysts derived from renewable sources. While the direct synthesis of this compound from biomass is not yet a commercial reality, significant strides have been made in the biocatalytic synthesis of chiral piperidines and the production of key precursors from renewable resources.
Biocatalysis in Piperidine Synthesis:
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the sustainable production of chiral molecules like this compound. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective, and are derived from renewable resources.
Recent research has demonstrated the potential of various enzyme classes for the synthesis of substituted piperidines:
Transaminases: These enzymes can be used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excess. wikipedia.org This approach could be adapted for the synthesis of a chiral precursor to this compound.
Oxidases and Reductases: Chemo-enzymatic cascades involving amine oxidases and ene-imine reductases have been developed for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. google.comscielo.br Microbial reduction of acetylpyridine derivatives to the corresponding optically active alcohols is also a well-established green method. oup.comtandfonline.com
The following table provides examples of biocatalytic approaches relevant to piperidine synthesis:
| Enzyme Class | Reaction Type | Advantages for Sustainable Production |
| Transaminases | Asymmetric amination | High enantioselectivity, mild reaction conditions, avoids the use of heavy metal catalysts. wikipedia.org |
| Amine Oxidases/Ene-Imine Reductases | Asymmetric dearomatization of pyridines | Creates chiral piperidines from readily available aromatic precursors in a one-pot cascade. google.comscielo.br |
| Carbonyl Reductases | Enantioselective reduction of ketones | Produces chiral alcohols with high optical purity under environmentally friendly conditions. oup.comtandfonline.com |
Renewable Feedstocks:
The ultimate goal for sustainable production is to utilize feedstocks derived from renewable resources such as biomass. While the direct conversion of biomass to complex piperidine structures is still an area of active research, the production of key building blocks from renewable sources is becoming increasingly feasible. For instance, there is growing interest in the production of pyridine and its derivatives from bio-based sources. The development of such processes would provide a renewable starting point for the synthesis of this compound.
Stereochemical Characterization and Chiral Pool Applications of 2 Methylpiperidin 2 Yl Methanol
Advanced Methodologies for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is critical. For (2-Methylpiperidin-2-yl)methanol, a suite of advanced analytical techniques is utilized to accurately quantify the ratio of its enantiomers.
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Analysis
Chromatographic methods are the cornerstone for separating and quantifying enantiomers. researchgate.net Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be adapted for chiral separations, offering high resolution and sensitivity. nih.gov
The direct method, which is most common, involves the use of a Chiral Stationary Phase (CSP). researchgate.net These phases are themselves enantiomerically pure and create a chiral environment within the column. As the racemic mixture of this compound passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times. This allows for their separation and quantification. researchgate.net Polysaccharide derivatives, such as those based on cellulose (B213188) or amylose, are among the most widely used CSPs for HPLC. ed.ac.uk For GC, derivatized cyclodextrins are common choices for CSPs. tcichemicals.com
An indirect method can also be employed, which involves reacting the this compound enantiomers with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) chromatography column. researchgate.net
Table 1: Illustrative HPLC Parameters for Chiral Separation of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose-based) | To create a chiral environment for enantiomeric interaction and separation. |
| Mobile Phase | Hexane/Isopropanol mixture | To elute the compounds through the column at different rates. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences separation efficiency. |
| Detector | UV-Vis Detector (e.g., at 210 nm) | To detect and quantify the enantiomers as they exit the column. |
| Expected Outcome | Two separate peaks corresponding to the (R) and (S) enantiomers. | The area under each peak is used to calculate the enantiomeric excess. |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, the use of auxiliary chiral reagents can induce differentiation in the spectra. nih.gov
One approach is the use of Chiral Solvating Agents (CSAs). When a CSA is added to a solution of racemic this compound, it forms rapidly exchanging, short-lived diastereomeric complexes through non-covalent interactions. unipi.it These diastereomeric complexes exist in different magnetic environments, causing the signals of corresponding protons in the (R) and (S) enantiomers to appear at slightly different chemical shifts (a phenomenon known as chemical shift non-equivalence), allowing for their integration and the determination of the enantiomeric ratio. unipi.itresearchgate.net
Alternatively, Chiral Lanthanide Shift Reagents (CLSRs), such as complexes of Europium(III) or Praseodymium(III) with chiral ligands (e.g., derivatives of camphor), can be used. google.com The paramagnetic metal ion in the CLSR coordinates to the Lewis basic sites of the analyte (the nitrogen and oxygen atoms in this compound), causing large shifts in the NMR signals of nearby protons. Because the interaction forms diastereomeric complexes, the magnitude of the induced shift is different for each enantiomer, leading to the separation of signals. google.com
Polarimetry and Circular Dichroism (CD) Spectroscopy for Optical Activity Analysis
Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. Polarimetry is a technique that measures the angle of this rotation. sheffield.ac.uk The specific rotation, [α], is a characteristic physical property of a chiral compound. By measuring the specific rotation of a sample of this compound and comparing it to the known specific rotation of the pure enantiomer, one can calculate the enantiomeric excess. sheffield.ac.uk The measurement is typically performed at a standard wavelength, such as the sodium D-line (589 nm). sheffield.ac.uk
Circular Dichroism (CD) spectroscopy provides more detailed stereochemical information. It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. sheffield.ac.uk Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. This technique provides a unique spectral "fingerprint" for each enantiomer and can be used to confirm the absolute configuration and assess enantiomeric purity.
Table 2: Comparison of Optical Activity Analysis Methods
| Technique | Principle | Information Obtained |
|---|---|---|
| Polarimetry | Measures the rotation of plane-polarized light. sheffield.ac.uk | Specific rotation ([α]), enantiomeric excess (ee). sheffield.ac.uk |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. sheffield.ac.uk | Spectral fingerprint, confirmation of absolute configuration, enantiomeric purity. |
Enantiopure this compound as a Versatile Chiral Building Block
Chiral building blocks are essential components in the synthesis of complex, enantiomerically pure molecules, particularly pharmaceuticals. The structural motif of this compound, which combines a chiral quaternary stereocenter adjacent to a nitrogen atom with a primary alcohol, makes it an attractive scaffold for various applications in asymmetric synthesis.
Application in Asymmetric Organocatalysis
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective reactions. Chiral 1,2-amino alcohols and their derivatives are a privileged class of scaffolds for the design of organocatalysts. The two functional groups—the amine and the alcohol—can act as hydrogen bond donors/acceptors or as sites for further modification to tune the steric and electronic properties of the catalyst.
Enantiopure this compound serves as a precursor for such catalysts. The piperidine (B6355638) nitrogen can be part of a catalytic cycle (e.g., forming enamines or iminium ions), while the sterically demanding quaternary center at the C2 position can effectively shield one face of the reactive intermediate, directing the approach of a reactant to the opposite face. This steric control is fundamental to achieving high enantioselectivity. The hydroxyl group provides a handle for attaching other functional groups or for creating bidentate ligands for metal-catalyzed reactions. Although specific applications in organocatalysis for this exact compound are not widely documented, its structural similarity to known successful catalyst backbones suggests significant potential in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Camphor |
| Cellulose |
| Amylose |
| Europium(III) |
| Praseodymium(III) |
| Hexane |
As Core Scaffolds for Chiral Amine Catalysts
The development of chiral amine catalysts is a cornerstone of organocatalysis. These catalysts are often derived from readily available chiral scaffolds. While the structure of this compound suggests its suitability as such a scaffold, specific research detailing its successful transformation into effective chiral amine catalysts for reactions such as asymmetric aldol or Michael additions is not prominently featured in the current body of scientific literature.
As Ligands for Chiral Brønsted Acid Catalysis
Chiral Brønsted acids are powerful tools for enantioselective protonation and other acid-catalyzed transformations. The amino alcohol functionality of this compound could, in principle, be utilized to synthesize novel chiral Brønsted acid catalysts. However, published studies demonstrating the synthesis and application of such catalysts derived from this specific piperidine derivative are scarce.
Chiral Ligand Design for Transition Metal-Catalyzed Asymmetric Reactions
The design of effective chiral ligands is crucial for the advancement of transition metal-catalyzed asymmetric synthesis. While piperidine-containing ligands are known, the specific use of this compound as a precursor for these ligands is an area that appears to be underexplored.
Development of Phosphine-Piperidine Hybrid Ligands
Phosphine-piperidine hybrid ligands have shown promise in a variety of catalytic reactions. The secondary amine of this compound could be functionalized with a phosphine-containing moiety to generate a P,N-ligand. However, a dedicated body of work on the synthesis and catalytic activity of such ligands derived from this particular starting material is not apparent.
Design of Chiral Diamine and Aminoalcohol Ligands
Chiral diamines and aminoalcohols are privileged ligands in asymmetric catalysis. The inherent aminoalcohol structure of this compound makes it a direct candidate for use as a ligand or for further modification into a chiral diamine. Despite this potential, detailed reports on the successful application of this compound or its diamine derivatives as ligands in transition metal-catalyzed reactions are not widely available.
As a Stereodirecting Group in Stereoselective Syntheses
Chiral auxiliaries are a fundamental tool for controlling stereochemistry in synthesis. The attachment of a chiral molecule to a substrate can effectively direct the approach of a reagent, leading to high diastereoselectivity.
Diastereoselective Alkylations and Addition Reactions
The use of this compound as a chiral auxiliary to control diastereoselective alkylations or addition reactions of, for example, enolates or organometallic reagents, is a plausible strategy. However, specific examples and detailed studies reporting the efficacy of this compound as a stereodirecting group in such transformations are not found in the current scientific literature.
Chelation-Controlled Stereoselective Transformations
The unique structural arrangement of this compound, featuring a chiral tertiary carbon center bearing both a hydroxyl and a methyl group, as well as a secondary amine within the piperidine ring, makes it a compelling candidate for applications in chelation-controlled stereoselective transformations. In such reactions, the amino alcohol functionality can act as a bidentate ligand, coordinating to a metal center and thereby creating a rigid, chiral environment that directs the approach of incoming reagents to a prochiral substrate. This steric and electronic control is pivotal in achieving high levels of diastereoselectivity or enantioselectivity.
Research in analogous systems, such as those involving chiral amino alcohols derived from other cyclic frameworks, has demonstrated the efficacy of this chelation-control strategy. For instance, in the asymmetric addition of organometallic reagents to aldehydes or ketones, the chiral ligand pre-coordinates with the metal of the organometallic species (e.g., Grignard or organolithium reagents). This complex then reacts with the electrophile, and the facial selectivity of the attack is governed by the chiral environment of the ligand.
In the context of this compound, when it is used as a chiral auxiliary, the substrate of interest would be temporarily attached, for example, to the nitrogen or the hydroxyl group. The subsequent reaction with a nucleophile would proceed through a metal-chelated transition state. The diastereoselectivity of such reactions is highly dependent on the nature of the metal, the solvent, and the specific substituents on both the chiral auxiliary and the reacting partners.
While specific, detailed research findings exclusively on the chelation-controlled transformations of this compound are not extensively documented in publicly available literature, the established principles of asymmetric synthesis allow for a predictive understanding of its potential. The following data tables illustrate the expected outcomes based on studies of similar chiral 1,2-amino alcohols in chelation-controlled reactions.
Table 1: Hypothetical Diastereoselective Addition of Grignard Reagents to an Aldehyde in the Presence of (R)-(2-Methylpiperidin-2-yl)methanol as a Chiral Ligand
| Entry | Aldehyde (R¹CHO) | Grignard Reagent (R²MgX) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | MeMgBr | THF | -78 | 85:15 |
| 2 | Benzaldehyde | EtMgBr | THF | -78 | 88:12 |
| 3 | Benzaldehyde | PhMgBr | Toluene | -78 | 90:10 |
| 4 | Isobutyraldehyde | MeMgBr | THF | -78 | 75:25 |
| 5 | Isobutyraldehyde | PhMgBr | THF | -78 | 82:18 |
Table 2: Predicted Diastereoselectivity in the Alkylation of an N-Acyl Derivative of this compound via a Chelation-Controlled Mechanism
| Entry | N-Acyl Group | Electrophile (E⁺) | Base | Metal Additive | Diastereomeric Excess (d.e. %) |
| 1 | Propanoyl | Methyl Iodide | LDA | LiCl | 88 |
| 2 | Propanoyl | Benzyl (B1604629) Bromide | LDA | ZnCl₂ | 92 |
| 3 | Benzoyl | Methyl Iodide | LHMDS | MgBr₂ | 85 |
| 4 | Benzoyl | Allyl Bromide | KHMDS | Ti(OⁱPr)₄ | 95 |
| 5 | Acetyl | Propargyl Bromide | LDA | LiCl | 80 |
The stereochemical models, such as the Felkin-Anh model, can be adapted to rationalize the observed or predicted stereoselectivities in these chelation-controlled systems. The formation of the rigid chelate structure effectively locks the conformation, and the incoming nucleophile or electrophile will preferentially attack from the less sterically hindered face, which is determined by the orientation of the substituents on the chiral auxiliary. The methyl group at C2 of the piperidine ring is expected to play a significant role in directing the stereochemical course of the reaction by creating a strong steric bias.
Strategic Derivatization and Functionalization of 2 Methylpiperidin 2 Yl Methanol
Diverse N-Functionalization Strategies at the Piperidine (B6355638) Nitrogen
The nucleophilic secondary amine of the piperidine ring is a prime target for a multitude of functionalization reactions. These transformations not only allow for the introduction of diverse substituents but also serve as a means of protecting the nitrogen during subsequent reactions on the hydroxyl group.
Alkylation and Acylation Reactions for Nitrogen Protection and Diversification
N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common strategy to create tertiary amine derivatives. This is typically achieved by reacting (2-Methylpiperidin-2-yl)methanol with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base, such as potassium carbonate or triethylamine, and solvent, like acetonitrile (B52724) or DMF, is crucial for optimizing the reaction conditions and minimizing side reactions like over-alkylation.
N-acylation, the introduction of an acyl group, is another fundamental transformation. This is readily accomplished by treating this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the generated acid. These acylation reactions are generally high-yielding and provide stable amide derivatives. The resulting N-acyl group can also serve as a protecting group for the piperidine nitrogen.
| Reaction Type | Reagent | Typical Conditions | Product Type |
| N-Alkylation | Alkyl Halide (e.g., R-X) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN), RT to heat | N-Alkyl-(2-Methylpiperidin-2-yl)methanol |
| N-Acylation | Acyl Chloride (e.g., R-COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂), 0 °C to RT | N-Acyl-(2-Methylpiperidin-2-yl)methanol |
| N-Acylation | Acid Anhydride (e.g., (RCO)₂O) | Base (e.g., Et₃N), Solvent (e.g., THF), RT | N-Acyl-(2-Methylpiperidin-2-yl)methanol |
Formation of Ureas, Carbamates, and Sulfonamides
The piperidine nitrogen can be readily converted into urea, carbamate (B1207046), and sulfonamide functionalities, which are prevalent in medicinally active compounds.
Ureas are typically synthesized by reacting this compound with an isocyanate. This addition reaction is generally straightforward and proceeds under mild conditions, often without the need for a catalyst. Alternatively, reaction with carbamoyl (B1232498) chlorides can also yield ureas.
Carbamates can be formed through the reaction of the piperidine nitrogen with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. Another route involves the reaction with a carbonyl diimidazole (CDI) activated alcohol. Research has also shown the formation of a carbamate from 2-methylpiperidine (B94953) and carbon dioxide, suggesting a potential route for CO2 utilization in the derivatization of this scaffold. evitachem.com
Sulfonamides are prepared by the reaction of this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine. This reaction is a robust method for introducing a sulfonyl group, a key pharmacophore in many drug molecules.
| Derivative | Reagent | Typical Conditions |
| Urea | Isocyanate (R-N=C=O) | Aprotic solvent (e.g., CH₂Cl₂), RT |
| Carbamate | Chloroformate (R-O-COCl) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), 0 °C to RT |
| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂), 0 °C to RT |
Reductive Amination and Amidation Approaches
Reductive amination provides a powerful method for the N-alkylation of this compound with a wide range of aldehydes and ketones. The reaction proceeds via the initial formation of an iminium ion intermediate upon condensation of the piperidine with the carbonyl compound, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the carbonyl starting material. google.comgoogle.com This method is highly versatile for introducing complex alkyl substituents.
Amidation , forming a C-N bond with a carboxylic acid, typically requires the activation of the carboxylic acid. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are used to facilitate the formation of the amide bond between this compound and a carboxylic acid. This approach is fundamental in peptide synthesis and for linking the piperidine moiety to various acidic molecules.
Chemical Transformations of the Primary Hydroxyl Group
The primary hydroxyl group of this compound offers a second site for functionalization, allowing for the introduction of various linkages and protecting groups.
Esterification and Etherification for Hydroxyl Protection and Linkage
Esterification of the primary hydroxyl group can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by using more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction is not only a method for protecting the hydroxyl group but also for creating ester-linked derivatives with diverse functionalities.
Etherification , the formation of an ether linkage, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups.
| Reaction Type | Reagent | Typical Conditions | Product Type |
| Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), Heat | Ester |
| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂), 0 °C to RT | Ester |
| Etherification | Alkyl Halide (R-X) | Strong base (e.g., NaH), Solvent (e.g., THF), RT | Ether |
The primary hydroxyl group can be converted into a good leaving group by forming activated esters, such as tosylates or mesylates. This is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate or mesylate is a versatile intermediate that can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles at this position. This two-step sequence of activation followed by substitution provides a powerful strategy for further functionalization. Similarly, activated ethers, such as silyl (B83357) ethers, can be formed to protect the hydroxyl group during other synthetic transformations.
Synthesis of Complex Polyethers and Glycosides
The primary alcohol of this compound serves as a key functional group for the synthesis of more complex molecules such as polyethers and glycosides.
The formation of polyethers can be envisioned through established methods like the Williamson ether synthesis. This would first involve the deprotonation of the alcohol to form a more nucleophilic alkoxide, which is then reacted with an alkyl halide. The sterically encumbered nature of the hydroxymethyl group might require the use of highly reactive electrophiles or specialized catalytic systems to proceed efficiently. An alternative pathway to polyethers could involve the ring-opening polymerization of epoxides, initiated by the deprotonated form of this compound.
The synthesis of glycosides from this alcohol would typically be achieved through a glycosylation reaction. Classic methodologies such as the Koenigs-Knorr reaction, which employs a glycosyl halide in the presence of a promoter like silver carbonate, could be utilized. Alternatively, modern approaches using glycosyl trichloroacetimidates as glycosyl donors under acidic catalysis offer another route. The stereochemical outcome of such glycosylation reactions could be significantly influenced by the steric bulk present at the 2-position of the piperidine ring.
| Reaction Type | Reagents and Conditions | Potential Products | Key Challenges |
| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | (2-Methylpiperidin-2-yl)methoxymethyl-R | Steric hindrance may impede the reaction rate. |
| Glycosylation (Koenigs-Knorr) | Glycosyl halide, Silver carbonate | O-glycoside of this compound | Controlling the stereochemistry at the anomeric center. |
| Glycosylation (Trichloroacetimidate) | Glycosyl trichloroacetimidate, Lewis acid (e.g., TMSOTf) | O-glycoside of this compound | Requires careful optimization of the catalyst and reaction conditions. |
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol functionality of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, with the product being determined by the choice of oxidizing agent and the specific reaction conditions employed.
Selective oxidation to the aldehyde , (2-methylpiperidine-2-yl)carbaldehyde, necessitates the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid. Reagents well-suited for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions associated with the Swern oxidation (utilizing oxalyl chloride, DMSO, and a hindered base such as triethylamine).
For the synthesis of the carboxylic acid , 2-methylpiperidine-2-carboxylic acid, stronger oxidizing agents are required. Suitable reagents for this conversion include potassium permanganate (B83412) (KMnO₄), the Jones reagent (CrO₃ in sulfuric acid), or sodium hypochlorite (B82951) catalyzed by a nitroxyl (B88944) radical like TEMPO.
| Target Product | Oxidizing Agent | Typical Conditions |
| (2-Methylpiperidine-2-yl)carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) (DCM) as solvent. |
| (2-Methylpiperidine-2-yl)carbaldehyde | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine at low temperatures. |
| 2-Methylpiperidine-2-carboxylic acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, followed by an acidic workup. |
| 2-Methylpiperidine-2-carboxylic acid | Jones Reagent | Acetone as the solvent. |
Halogenation and Conversion to Activated Leaving Groups
To facilitate subsequent nucleophilic substitution reactions, the hydroxyl group of this compound can be converted into a more effective leaving group, such as a halide or a sulfonate ester.
Halogenation of the alcohol to the corresponding halide, for instance, 2-(chloromethyl)-2-methylpiperidine, can be accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reactions typically proceed through an intermediate that activates the hydroxyl group.
The creation of an excellent leaving group for Sₙ2 reactions can be achieved by converting the alcohol into a sulfonate ester , such as a tosylate, mesylate, or triflate. This is generally accomplished by reacting the alcohol with the appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine.
| Transformation | Reagent | Product |
| Chlorination | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)-2-methylpiperidine |
| Bromination | Phosphorus tribromide (PBr₃) | 2-(Bromomethyl)-2-methylpiperidine |
| Tosylation | p-Toluenesulfonyl chloride, Pyridine | (2-Methylpiperidin-2-yl)methyl 4-methylbenzenesulfonate |
| Mesylation | Methanesulfonyl chloride, Triethylamine | (2-Methylpiperidin-2-yl)methyl methanesulfonate |
Regioselective Transformations on the Piperidine Ring Carbons
Functionalization of the piperidine ring itself is a more formidable challenge due to the inherent stability of C-H bonds compared to N-H or O-H bonds. Nevertheless, contemporary synthetic methodologies provide potential routes for achieving regioselective modifications.
Selective Oxidation and Reduction Reactions at Ring Positions
Selective oxidation or reduction of the carbon atoms within the piperidine ring is a complex task. While complete reduction of the ring is not feasible without its cleavage, and partial reduction is not applicable to an already saturated ring, selective oxidation offers some possibilities. The nitrogen atom can direct the oxidation of C-H bonds on the ring. For example, the Polonovski-Potier reaction, which involves the formation of an N-oxide followed by treatment with trifluoroacetic anhydride, can lead to the formation of an enamine intermediate that can be further functionalized.
Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions)
To carry out cross-coupling reactions on the piperidine ring, a C-H bond must first be transformed into a C-X bond (where X is a halide or triflate) or a C-M bond (where M is a metal or metalloid). Overcoming this initial activation step is a significant hurdle. Once a halogenated piperidine derivative is synthesized, palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Sonogashira couplings can be employed to introduce new carbon-carbon bonds at specific positions on the ring.
Functionalization through C-H Activation Methodologies
Modern C-H activation strategies present a more direct pathway for the functionalization of the piperidine ring. In directed C-H activation, the lone pair of electrons on the nitrogen atom, or a directing group installed on the nitrogen, can coordinate to a metal catalyst. This coordination can guide the functionalization to a specific C-H bond, often at the C6 position. Catalysts based on metals such as palladium, rhodium, or iridium are frequently used in these transformations, enabling the introduction of various aryl, alkyl, or other functional groups.
Multi-functional Derivatization Pathways and Scaffold Diversity Generation
The inherent structural features of this compound, namely a secondary amine and a primary alcohol, present a versatile platform for the generation of diverse molecular scaffolds through multi-functional derivatization pathways. These pathways often employ multi-component reactions (MCRs), which are highly convergent and allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. nih.govnih.gov The strategic application of MCRs to the this compound core can lead to a wide array of novel heterocyclic systems with significant potential in medicinal chemistry and drug discovery.
One of the most powerful strategies for scaffold diversification involves the use of isocyanide-based MCRs, such as the Ugi and Passerini reactions. ebrary.netresearchgate.netnih.gov The secondary amine of this compound can readily participate as the amine component in the Ugi four-component reaction (U-4CR). By combining this compound with an aldehyde, a carboxylic acid, and an isocyanide, a diverse library of α-acylamino carboxamides can be generated. The variability of the inputs for the other three components allows for extensive exploration of chemical space around the core piperidine scaffold.
For instance, a hypothetical Ugi reaction could proceed as outlined below:
Table 1: Exemplary Ugi Reaction Components for Scaffold Diversity
| This compound | Aldehyde (R¹CHO) | Carboxylic Acid (R²COOH) | Isocyanide (R³NC) | Potential Scaffold Class |
|---|---|---|---|---|
| Core Scaffold | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-Arylmethyl-N-(2-methylpiperidin-2-ylmethyl)acetamide |
| Core Scaffold | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-(2-Methyl-1-oxopropyl)-N-(2-methylpiperidin-2-ylmethyl)benzamide |
Furthermore, the primary alcohol of this compound can be oxidized to the corresponding aldehyde. This new functionality opens up alternative MCR pathways. The resulting aldehyde can then be utilized in a Passerini three-component reaction (P-3CR) with a carboxylic acid and an isocyanide to yield α-acyloxy carboxamides. This two-step sequence from the parent alcohol significantly expands the achievable scaffold diversity.
Another avenue for generating scaffold diversity from this compound involves intramolecular cyclization reactions following an initial MCR. For example, by selecting bifunctional reactants for an Ugi reaction, a subsequent intramolecular reaction can lead to the formation of novel fused or spirocyclic systems. If a keto-acid is used as one of the components, the resulting Ugi product could potentially undergo an intramolecular condensation to form a lactam, creating a more rigid and complex scaffold.
The Pictet-Spengler reaction offers another powerful tool for the derivatization of the this compound scaffold. researchgate.net The secondary amine of the piperidine ring can react with an aldehyde or ketone to form an iminium ion, which can then be attacked by an appropriately positioned electron-rich aromatic ring to form a new heterocyclic system. To achieve this, the this compound would first need to be functionalized with a suitable aromatic group, for instance, by N-alkylation with a phenethyl halide. Subsequent intramolecular cyclization would lead to the formation of a fused tetrahydroisoquinoline-piperidine scaffold.
The generation of spirocyclic piperidines represents a particularly attractive strategy for creating novel three-dimensional chemical matter. researchgate.netbepls.comrsc.org Starting from this compound, one could envision a multi-step sequence involving the protection of the secondary amine, oxidation of the alcohol to a ketone, and subsequent reaction with a bifunctional nucleophile to construct the spirocyclic ring. For example, reaction with a diamine could lead to the formation of a spiro-diazacyclic system.
Table 2: Potential Spirocyclic Scaffolds from this compound Derivatives
| Intermediate from this compound | Reagent for Spirocyclization | Resulting Spiro-Scaffold |
|---|---|---|
| N-Protected-2-methylpiperidine-2-carboxaldehyde | Ethylenediamine | Spiro[piperidine-2,2'-imidazolidine] |
| N-Protected-2-methylpiperidine-2-carboxylic acid | 1,2-Ethanediol | Spiro[piperidine-2,2'- ebrary.netnih.govdioxolane] |
Advanced Applications of 2 Methylpiperidin 2 Yl Methanol in Complex Organic Synthesis
Utilization as a Precursor for Biologically Relevant Heterocyclic Frameworks
The inherent reactivity of the piperidine (B6355638) ring and the hydroxyl functionality in (2-Methylpiperidin-2-yl)methanol allows for its elaboration into more complex heterocyclic systems. These frameworks are often found at the core of pharmacologically active molecules.
Synthesis of Quinoline (B57606) and Isoquinoline (B145761) Derivatives via Annulation
While direct annulation of this compound to form quinoline and isoquinoline systems is not extensively documented in readily available literature, the principles of heterocyclic synthesis suggest its potential as a starting material. The synthesis of quinolines, for instance, often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds or related 1,3-dielectrophiles. nih.gov In a hypothetical scenario, derivatives of this compound could be envisioned to participate in such reactions. For example, oxidation of the primary alcohol to an aldehyde, followed by further functionalization, could generate a suitable precursor for a Friedländer-type annulation with a substituted aniline.
Similarly, the Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines, involves the condensation of a β-arylethylamine with an aldehyde or ketone. nih.govnih.gov Derivatives of this compound could potentially be modified to incorporate a β-arylethylamine moiety, thereby serving as a chiral precursor for the stereoselective synthesis of complex isoquinoline alkaloids. nih.govmdpi.com The stereocenter at the 2-position of the piperidine ring could influence the stereochemical outcome of the cyclization, offering a route to enantiomerically enriched products.
Construction of Fused and Bridged Piperidine Systems
The development of novel therapeutic agents often relies on the synthesis of rigid molecular scaffolds that can orient pharmacophoric groups in a precise three-dimensional arrangement. Fused and bridged piperidine systems are prominent examples of such scaffolds. nih.govajchem-a.com Methodologies for the construction of these systems often involve intramolecular cyclization reactions. researchgate.net
Starting from this compound, the hydroxyl group can be converted into a leaving group or an aldehyde, setting the stage for intramolecular reactions. For instance, conversion of the alcohol to an alkyl halide, followed by the introduction of a nucleophilic side chain on the piperidine nitrogen, could lead to the formation of a fused ring system via intramolecular N-alkylation. Alternatively, an intramolecular aldol-type reaction of a suitably functionalized derivative could yield a bridged piperidine framework. While specific examples utilizing this compound are not prevalent in the literature, the general strategies for the synthesis of such systems are well-established. nih.govajchem-a.com
Enantioselective Synthesis of Complex Alkaloid Cores
The enantiopure forms of this compound, namely (R)- and (S)-(2-Methylpiperidin-2-yl)methanol, are valuable assets in asymmetric synthesis. Their use as chiral building blocks, often referred to as the "chiral pool" approach, allows for the transfer of chirality into the target molecule. nih.govyoutube.com
In the context of alkaloid synthesis, the stereocenter of this compound can direct the formation of subsequent stereocenters. For instance, in the biosynthesis of deoxynojirimycin, a related compound, (R)-2-methylpiperidine, is regioselectively hydroxylated to (S)-2-hydroxymethylpiperidine by a CYP450 monooxygenase, highlighting the importance of this structural motif in nature. mdpi.com In chemical synthesis, the enantiopure alcohol can be used to introduce chirality in reactions such as aldol (B89426) additions, Michael additions, or alkylations, leading to the construction of complex alkaloid cores with high stereocontrol. The collective total synthesis of stereoisomeric alkaloids often relies on such strategic use of chiral building blocks to navigate complex stereochemical landscapes. nih.gov
Role in the Total Synthesis of Natural Products
The piperidine moiety is a common feature in a vast array of natural products, many of which exhibit significant biological activity. The strategic incorporation of this compound or its derivatives can provide a convergent and efficient route to these complex molecules.
Strategic Incorporation into Piperidine-Containing Alkaloids
For example, the synthesis of alkaloids like pelletierine (B1199966) or haloxynine, which feature a 2-ketoalkyl side chain, could potentially be envisioned starting from this compound. deepdyve.com Oxidation of the alcohol to the corresponding aldehyde, followed by a Grignard reaction or a Wittig-type olefination and subsequent transformations, could be a plausible route to install the required side chain.
As a Key Chiral Building Block for Polycyclic Natural Product Scaffolds
The utility of this compound extends beyond the synthesis of simple piperidine alkaloids to the construction of more complex polycyclic natural products. In these intricate syntheses, the chiral piperidine unit can be embedded within a larger molecular framework. The principles of total synthesis often involve the convergent coupling of complex fragments. nih.gov An enantiomerically pure derivative of this compound could serve as one of these key fragments, bringing with it the inherent chirality and a functional handle for further elaboration.
The synthesis of complex natural products is a testament to the power of modern synthetic organic chemistry. While direct and detailed examples of the use of this compound in the total synthesis of polycyclic natural products are not widely reported, the strategic advantages of employing such a chiral building block are clear. Its ability to simplify synthetic routes and introduce chirality in a controlled manner makes it a potentially powerful tool in the arsenal (B13267) of the synthetic chemist.
Development of Novel Organocatalysts and Chiral Ligands for Asymmetric Transformations
The chiral scaffold of this compound presents a compelling starting point for the development of novel organocatalysts and chiral ligands. Its inherent structural features, including a stereogenic center at the 2-position, a primary alcohol, and a secondary amine, offer multiple points for diversification and tuning. These functionalities allow it to act as a bidentate ligand or as a platform for more complex catalyst architectures, making it a valuable building block in the field of asymmetric synthesis.
Rational Design Principles for this compound-Based Catalysts
The rational design of catalysts derived from this compound is grounded in fundamental principles of asymmetric catalysis, which aim to create a well-defined chiral environment around a reactive center. nih.govresearchgate.net The goal is to maximize stereochemical differentiation between two competing enantiomeric transition states, leading to high enantioselectivity in the product.
Key design strategies for catalysts based on this scaffold include:
Bifunctional Activation: The presence of both a Lewis basic piperidine nitrogen and a hydroxyl group that can act as a hydrogen-bond donor is crucial. This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a reaction. For instance, in a Michael addition, the piperidine nitrogen can form an enamine with a donor ketone or aldehyde, while the hydroxyl group can activate the acceptor nitroolefin through hydrogen bonding.
Steric Hindrance: The methyl group at the C2 position provides a fixed steric element that helps to define the chiral pocket of the catalyst. This inherent bulk can be further augmented by introducing larger substituents on the piperidine nitrogen. By strategically modulating steric hindrance, the approach of the substrate to the catalytic site can be controlled, favoring one enantiomeric pathway over the other. nih.gov
Electronic Tuning: The electronic properties of the catalyst can be systematically modified to influence its reactivity and selectivity. nih.gov Substitution on the piperidine nitrogen with electron-withdrawing or electron-donating groups can alter the nucleophilicity of the nitrogen and the Brønsted acidity of the N-H proton, thereby fine-tuning the catalyst's activity.
Creation of Bidentate Ligands: The amino alcohol structure is ideal for chelation to metal centers. The nitrogen and oxygen atoms can coordinate to a metal, forming a stable five-membered ring. This rigidifies the catalyst structure, which is often a prerequisite for effective stereocontrol in metal-catalyzed asymmetric transformations. researchgate.net The design of such P,N-ligands, where the hydroxyl group is converted to a phosphine (B1218219), has proven to be a powerful strategy in asymmetric catalysis. nih.gov
The modular nature of the this compound scaffold allows for the systematic and rational development of tailor-made catalysts for specific applications, moving beyond simple trial-and-error approaches. chemistryviews.orgresearchgate.net
Evaluation of Catalytic Performance in Model Asymmetric Reactions
Consider a hypothetical catalyst, Catalyst A , derived from (S)-(2-Methylpiperidin-2-yl)methanol where the piperidine nitrogen is substituted with a bulky triphenylmethyl (trityl) group to enhance steric shielding. Its performance could be evaluated in the reaction between propanal and trans-β-nitrostyrene. The results of such an evaluation, including screening of solvents and reaction conditions, are often presented in a tabular format to allow for clear comparison.
Table 1: Evaluation of Catalyst A in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
| 1 | CH₂Cl₂ | 25 | 24 | 85 | 90:10 | 92 |
| 2 | Toluene | 25 | 24 | 78 | 88:12 | 89 |
| 3 | THF | 25 | 24 | 91 | 92:8 | 94 |
| 4 | CPME | 25 | 24 | 89 | 93:7 | 95 |
| 5 | THF | 0 | 48 | 93 | 95:5 | 97 |
| 6 | THF | -20 | 72 | 82 | 97:3 | >99 |
This table presents hypothetical data for illustrative purposes.
The data would be analyzed to determine the optimal conditions. In this hypothetical case, lowering the reaction temperature significantly improves both diastereoselectivity and enantioselectivity, albeit at the cost of a longer reaction time (Entry 6). The choice of solvent also has a notable impact, with THF and the bio-based solvent CPME providing superior results compared to dichloromethane (B109758) and toluene. nih.govnih.gov Such screening is fundamental to establishing the catalytic potential of a new chiral entity.
Ligand Tuning for Enhanced Enantioselectivity and Reactivity
Following the initial evaluation, the structure of the catalyst can be systematically modified—a process known as ligand tuning—to further enhance its performance. This approach is a cornerstone of modern catalyst development and relies on establishing a clear structure-activity relationship (SAR). nih.govdndi.org By making targeted alterations to the catalyst's framework and observing the resulting changes in yield and enantioselectivity, researchers can rationally improve the catalyst's design.
Using the this compound scaffold, tuning can be explored by modifying the substituent on the piperidine nitrogen. This is one of the most accessible positions for introducing new functional groups that can modulate the steric and electronic environment of the active site.
Table 2: Ligand Tuning by N-Substitution for the Asymmetric Michael Addition
| Entry | Catalyst ID | N-Substituent (R) | Yield (%) | ee (%) |
| 1 | B-1 | H | 65 | 55 |
| 2 | B-2 | Benzyl (B1604629) (Bn) | 88 | 82 |
| 3 | B-3 | Trityl (Tr) | 93 | 97 |
| 4 | B-4 | 3,5-Bis(trifluoromethyl)phenyl | 95 | >99 |
| 5 | B-5 | 3,5-Di-tert-butylphenyl | 92 | 98 |
Reaction conditions: Propanal, trans-β-nitrostyrene, 5 mol% catalyst, THF, 0 °C, 48 h. This table presents hypothetical data for illustrative purposes.
The unsubstituted catalyst (B-1 ) provides only moderate enantioselectivity, highlighting the need for a substituent to create a more defined chiral pocket.
Increasing the steric bulk of the N-substituent from benzyl (B-2 ) to the much larger trityl group (B-3 ) leads to a significant improvement in enantiomeric excess.
Introducing an electron-withdrawing aryl group, such as in B-4 , can further enhance enantioselectivity to near-perfect levels. This is often attributed to the formation of stronger hydrogen bonds and a more organized transition state assembly.
A very bulky, electron-donating aryl group (B-5 ) also provides excellent results, indicating that steric factors can sometimes be the dominant element for control.
This iterative process of design, evaluation, and tuning allows for the development of highly efficient and selective catalysts for challenging asymmetric transformations, underscoring the potential of the this compound framework in advanced organic synthesis.
Computational Chemistry and Mechanistic Investigations of 2 Methylpiperidin 2 Yl Methanol Chemistry
Quantum Mechanical Studies of Molecular Conformations and Isomerism
The conformational landscape of (2-Methylpiperidin-2-yl)methanol is of fundamental importance as it dictates the molecule's reactivity and its interactions with other chemical species. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of this molecule to identify stable conformers and the energetic barriers between them.
The piperidine (B6355638) ring in this compound can adopt several conformations, with the chair form being the most stable. Within the chair conformation, the substituents—the methyl group and the hydroxymethyl group, both at the C2 position—can be oriented either axially or equatorially. This gives rise to two primary chair conformers.
Computational studies on analogous 2-substituted piperidines suggest that the relative stability of these conformers is governed by a balance of steric and stereoelectronic effects. For this compound, the conformer with the methyl group in the equatorial position is generally favored to minimize steric hindrance. However, the orientation of the hydroxymethyl group is more complex due to the potential for intramolecular hydrogen bonding.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Methyl Group Orientation | Hydroxymethyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | Equatorial | 0.00 |
| 2 | Equatorial | Axial | 1.5 - 2.5 |
| 3 | Axial | Equatorial | > 4.0 |
| 4 | Axial | Axial | > 5.0 |
Note: The relative energies are representative values based on DFT calculations (e.g., B3LYP/6-31G) on similar 2-substituted piperidine systems. The actual values for this compound would require specific calculations.*
Exploration of Intramolecular Interactions and Stereoelectronic Effects
Intramolecular interactions play a crucial role in determining the preferred conformation and reactivity of this compound. A key interaction is the potential for an intramolecular hydrogen bond between the hydroxyl proton of the hydroxymethyl group and the lone pair of electrons on the piperidine nitrogen atom.
Computational models can predict the strength and geometric requirements of such hydrogen bonds. The formation of a six-membered ring through this interaction can significantly stabilize certain conformations. For instance, a conformation where the hydroxymethyl group is oriented to allow for this hydrogen bond may be lower in energy than would be predicted based on steric considerations alone.
Stereoelectronic effects, such as the anomeric effect, are also significant in piperidine systems. The anomeric effect describes the tendency of a heteroatomic substituent at a carbon adjacent to another heteroatom to prefer the axial orientation, despite the steric cost. In this compound, while the primary heteroatom is the nitrogen in the ring, interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent C-C and C-O bonds can influence conformational preferences and reactivity. DFT studies on related piperidine derivatives have shown that these effects can be quantified through Natural Bond Orbital (NBO) analysis, which reveals the stabilizing energy of these orbital interactions. rsc.org
Mechanistic Elucidation of Synthetic Transformations Involving this compound
Computational chemistry provides a powerful lens through which to view the mechanisms of chemical reactions. For transformations involving this compound, such as N-alkylation or its use as a ligand in catalysis, computational studies can map out the entire reaction pathway, identifying key intermediates and transition states.
Transition State Characterization and Reaction Pathway Analysis
The N-alkylation of the piperidine nitrogen in this compound is a common synthetic transformation. Computational studies on the N-alkylation of similar piperidines have elucidated the SN2 mechanism, characterizing the transition state where the nucleophilic nitrogen attacks the alkyl halide. acs.org DFT calculations can determine the geometry and energy of this transition state, providing insights into the reaction's feasibility and stereochemical outcome. For instance, the approach of the electrophile can be influenced by the steric bulk of the C2 substituents, a factor that can be precisely modeled.
Energy Profile Calculations for Rate-Determining Steps
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile reveals the activation energy of each step, allowing for the identification of the rate-determining step. For example, in a multi-step synthesis utilizing a this compound-derived catalyst, computational analysis can pinpoint the turnover-limiting step, which is crucial for optimizing reaction conditions and catalyst design. acs.org
Table 2: Representative Calculated Activation Energies for N-Alkylation of a 2-Substituted Piperidine
| Alkylating Agent | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |
| Methyl Iodide | Acetonitrile (B52724) | DFT (B3LYP/6-31+G*) | 15-18 |
| Ethyl Bromide | THF | DFT (M06-2X/def2-TZVP) | 18-22 |
Note: These values are illustrative and based on studies of similar piperidine systems. Specific calculations for this compound are required for precise values.
Computational Design of this compound-Derived Catalysts
The chiral nature of this compound makes it an attractive scaffold for the development of asymmetric catalysts. Computational chemistry is at the forefront of designing such catalysts, enabling the prediction of their efficacy and selectivity before their synthesis in the laboratory.
Prediction of Enantioselectivity and Diastereoselectivity in Catalytic Systems
When a chiral ligand derived from this compound is used in a catalytic reaction, it can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer or diastereomer of the product. Computational modeling of the catalyst-substrate complex is a powerful tool for predicting and understanding this selectivity.
By analyzing the transition states leading to the different stereoisomeric products, the energy difference (ΔΔG‡) between them can be calculated. This energy difference is directly related to the enantiomeric or diastereomeric excess observed experimentally. For instance, in an asymmetric hydrogenation reaction using a rhodium catalyst with a chiral phosphine (B1218219) ligand derived from this compound, DFT calculations can model the approach of the substrate to the catalyst and identify the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) that favor the formation of one enantiomer over the other. acs.orgresearchgate.netsnnu.edu.cnchemrxiv.org
Table 3: Example of a Computational Prediction of Enantioselectivity
| Reaction | Catalyst System | Computational Method | Calculated ΔΔG‡ (kcal/mol) | Predicted Major Enantiomer |
| Asymmetric Aldol (B89426) Reaction | This compound-derived Proline Catalyst | DFT (M06-2X/6-311+G**) | 1.8 | (R) |
| Asymmetric Michael Addition | Copper/(2-Methylpiperidin-2-yl)methanol-derived Ligand | DFT (B3LYP-D3/def2-TZVP) | 2.1 | (S) |
Note: These are hypothetical examples to illustrate the application of computational methods. The actual values would depend on the specific reaction and catalyst.
Ligand-Metal Coordination Modeling and Electronic Structure Analysis
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the interactions between ligands and metal ions. While specific computational studies on the coordination of this compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential coordination behavior can be extrapolated from computational analyses of structurally analogous amino alcohol ligands. These studies provide critical insights into ligand-metal coordination modes, the electronic structure of the resulting complexes, and the influence of steric and electronic factors on complex stability and geometry.
Modeling of Ligand-Metal Coordination
This compound is a bidentate ligand, capable of coordinating to a metal center through the nitrogen atom of the piperidine ring and the oxygen atom of the methanol (B129727) group. The presence of a methyl group at the C2 position, adjacent to the coordinating nitrogen and carbinol carbon, introduces significant steric hindrance. This steric bulk is a critical factor in determining the geometry and stability of its metal complexes.
Computational modeling of similar amino alcohol ligands reveals several possible coordination modes:
Monodentate Coordination: The ligand may coordinate to the metal ion solely through the nitrogen atom, with the hydroxyl group remaining uncoordinated. This is more likely in the presence of competing ligands or when steric hindrance prevents the formation of a stable chelate ring.
Bidentate Chelating Coordination: The most common coordination mode for amino alcohols involves the formation of a stable five-membered chelate ring through the simultaneous coordination of the nitrogen and oxygen atoms to the metal center. rsc.org DFT calculations on various amino alcohol complexes have shown that this mode is generally favored. rsc.org
Bidentate Bridging Coordination: In polynuclear complexes, the alcohol group can be deprotonated, and the resulting alkoxide can bridge two metal centers. This mode is often observed in the self-assembly of multinuclear metal complexes.
The steric hindrance imposed by the 2-methyl group in this compound is expected to significantly influence the coordination geometry. DFT studies on sterically hindered ligands, such as those with bulky substituents on the pyrazole (B372694) ring of hydrotris(pyrazolyl)borate ligands, have demonstrated that steric pressure can enforce unusual coordination geometries and prevent the formation of otherwise favored structures. researchgate.net For this compound, this steric bulk could lead to elongated metal-ligand bond lengths or distorted bond angles compared to less hindered analogues.
Electronic Structure Analysis
The electronic structure of metal complexes with amino alcohol ligands is a key determinant of their reactivity and physical properties. DFT calculations provide valuable information on the distribution of electron density, the nature of frontier molecular orbitals (HOMO and LUMO), and the energies of ligand-metal interactions.
Frontier Molecular Orbitals: In a typical metal complex of an amino alcohol, the Highest Occupied Molecular Orbital (HOMO) is often localized on the metal d-orbitals, while the Lowest Unoccupied Molecular Orbital (LUMO) can be centered on the metal or distributed over the ligand. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the complex's kinetic stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability. Computational studies on various metal complexes have utilized HOMO-LUMO analysis to predict their biological activities and reaction mechanisms. nih.gov
Interaction Energies: DFT can be used to calculate the interaction energies between the ligand and various metal ions. researchgate.net These calculations help in predicting the selectivity of a ligand for different metals. For amino alcohol ligands, the interaction energy is a combination of the donor strengths of the nitrogen and oxygen atoms. The basicity of the piperidine nitrogen and the acidity of the hydroxyl proton in this compound will play a crucial role in determining the strength of the coordination bond.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to study charge distribution and orbital interactions within a molecule. In the context of metal complexes, NBO analysis can quantify the charge transfer from the ligand's donor atoms to the metal ion, providing a quantitative measure of the covalency of the metal-ligand bonds. Studies on related Schiff base amino alcohol complexes have employed NBO analysis to understand the charge distribution patterns. researchgate.net
Comparative Data from Analogous Systems
To illustrate the type of data obtained from computational studies, the following tables present hypothetical but representative data based on DFT calculations of transition metal complexes with structurally similar amino alcohol ligands.
Table 1: Calculated Coordination Bond Lengths and Angles for a Hypothetical [M(L)₂]²⁺ Complex (L = this compound)
| Metal Ion (M) | M-N Bond Length (Å) | M-O Bond Length (Å) | N-M-O Bite Angle (°) |
| Cu(II) | 2.05 | 1.98 | 85.2 |
| Ni(II) | 2.10 | 2.05 | 83.5 |
| Zn(II) | 2.12 | 2.08 | 82.9 |
Note: This data is illustrative and based on trends observed in similar complexes. Actual values would require specific DFT calculations for this compound.
Table 2: Calculated Electronic Properties for a Hypothetical [M(L)₂]²⁺ Complex
| Metal Ion (M) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Cu(II) | -6.8 | -2.5 | 4.3 |
| Ni(II) | -7.1 | -2.2 | 4.9 |
| Zn(II) | -7.5 | -1.9 | 5.6 |
Note: This data is illustrative and based on general trends. The HOMO-LUMO gap is expected to vary with the metal ion, reflecting differences in the stability of the complexes.
Analytical Methodologies for the Characterization and Quantification of 2 Methylpiperidin 2 Yl Methanol and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of (2-Methylpiperidin-2-yl)methanol, providing detailed information about its atomic composition, connectivity, and the nature of its functional groups.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of this compound.
For the protonated molecule [M+H]⁺ of this compound (C₇H₁₅NO), the expected accurate mass can be calculated. This experimental value is then compared to the theoretical mass, with a low mass error (typically < 5 ppm) providing strong evidence for the assigned molecular formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with Orbitrap or Time-of-Flight (TOF) mass analyzers to achieve the requisite high resolution.
Table 1: HRMS Data for Protonated this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₅NO |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 130.12264 |
| Typical Mass Analyzer | Orbitrap, TOF |
| Typical Ionization Source | ESI, APCI |
| Acceptable Mass Error | < 5 ppm |
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise connectivity and stereochemistry of this compound. While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, advanced 2D-NMR techniques are necessary for a complete structural assignment.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings within the piperidine (B6355638) ring and the side chain, confirming the connectivity of adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. These correlations definitively piece together the molecular skeleton, confirming the positions of the methyl and hydroxymethyl groups on the C2 carbon of the piperidine ring.
Solid-State NMR: For the analysis of this compound in its solid form, solid-state NMR (ssNMR) can provide insights into its crystalline structure, polymorphism, and intermolecular interactions in the solid state.
Table 2: Key 2D-NMR Correlations for this compound
| 2D-NMR Experiment | Purpose | Expected Key Correlations |
| COSY | Identifies ¹H-¹H couplings | Correlations between protons on adjacent carbons in the piperidine ring (e.g., H3-H4, H4-H5, H5-H6). |
| HSQC | Correlates protons to directly attached carbons | Correlation of the methyl protons to the methyl carbon; correlation of the methylene (B1212753) protons of the hydroxymethyl group to their carbon. |
| HMBC | Identifies long-range ¹H-¹³C couplings (2-3 bonds) | Correlation from the methyl protons to the C2 carbon of the piperidine ring; correlation from the hydroxymethyl protons to the C2 carbon. |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the alkyl groups (piperidine ring and methyl group) typically appear in the 3000-2850 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be observed around 1050 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being less sensitive to water and having different selection rules, can provide complementary information. It is particularly useful for analyzing the skeletal vibrations of the piperidine ring and the C-C backbone.
Elemental Analysis and Thermogravimetric Analysis (TGA) for Composition and Thermal Stability
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample, which can be compared against the theoretical values calculated from the molecular formula. For this compound, the molecular formula is C₇H₁₅NO. nih.gov This analytical technique is a critical checkpoint to confirm the identity and purity of a synthesized compound. The experimentally determined values should be within ±0.4% of the theoretical values to be considered a good match.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 65.07 |
| Hydrogen | H | 1.008 | 15 | 15.12 | 11.71 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 10.85 |
| Oxygen | O | 16.00 | 1 | 16.00 | 12.39 |
| Total | 129.20 | 100.00 |
Note: The values are calculated based on the molecular formula C₇H₁₅NO (Molecular Weight: 129.20 g/mol ). uni.lu
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides valuable information about the thermal stability of a compound, including its decomposition temperature and the presence of volatile components such as solvents or water.
Table 3: Hypothetical Thermogravimetric Analysis Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 30 - 150 | < 1% | Loss of residual volatile solvents or adsorbed water. |
| 150 - 250 | ~ 98% | Onset and completion of thermal decomposition of the compound. |
| > 250 | < 1% | Residual char. |
Note: This table represents a hypothetical TGA profile for a pure, stable this compound sample. The actual decomposition temperature would need to be determined experimentally.
The onset of decomposition is a critical parameter for determining the upper-temperature limit for handling and storage of the compound. Any significant mass loss at lower temperatures (e.g., below 100°C) could suggest the presence of impurities or residual solvent from the purification process.
Future Prospects and Emerging Research Frontiers for 2 Methylpiperidin 2 Yl Methanol
Development of Next-Generation Highly Efficient and Selective Synthetic Methodologies
The synthesis of piperidines, particularly those with multiple substituents and defined stereochemistry like (2-Methylpiperidin-2-yl)methanol, remains an active area of research. mdpi.comnih.gov Future efforts are geared towards the development of more efficient, selective, and sustainable synthetic methods.
One of the primary challenges in the synthesis of this compound is the creation of the C2 quaternary stereocenter. Modern asymmetric synthesis offers several powerful strategies to address this. The use of chiral catalysts , including those based on iridium nih.govnih.gov and copper researchgate.net, has shown great promise in the enantioselective synthesis of 2-substituted piperidines. For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts has achieved high enantioselectivities for a range of substrates. nih.gov Future research will likely focus on adapting these catalytic systems for the specific synthesis of this compound, possibly through the reduction of a suitable 2-methyl-2-acylpyridine precursor.
Biocatalysis represents another burgeoning frontier. Chemo-enzymatic methods, combining traditional chemical synthesis with the high selectivity of enzymes, are being developed for the asymmetric dearomatization of pyridines to produce chiral piperidines. nih.gov The use of enzymes like imine reductases (IREDs) and amine oxidases can offer unparalleled stereocontrol under mild reaction conditions. nih.gov The application of such enzymatic cascades to precursors of this compound could provide a highly efficient and green synthetic route.
| Synthetic Strategy | Key Features | Potential Application for this compound |
| Asymmetric Catalysis | Utilizes chiral transition metal catalysts (e.g., Ir, Cu) to induce enantioselectivity. nih.govnih.govresearchgate.net | Enantioselective reduction of a 2-methyl-2-acylpyridine precursor to establish the chiral center. |
| Biocatalysis | Employs enzymes (e.g., IREDs, amine oxidases) for highly selective transformations. nih.gov | Stereoselective synthesis from a pyridine (B92270) derivative via a chemo-enzymatic cascade. |
| Multi-component Reactions | Combines three or more reactants in a single step to build molecular complexity. rsc.org | Rapid, one-pot synthesis of the piperidine (B6355638) core with the desired substituents. |
Exploration of Novel Reactivity and Unprecedented Transformations of the Piperidine Scaffold
The unique structure of this compound, with its sterically hindered tertiary carbon and adjacent hydroxyl group, opens avenues for exploring novel chemical reactivity. While the piperidine ring is generally stable, the functional groups offer handles for a variety of transformations.
Future research could focus on the selective functionalization of the piperidine ring. For example, C-H activation methodologies could enable the introduction of new substituents at specific positions, leading to novel analogues with tailored properties. The development of catalysts that can overcome the steric hindrance around the C2 position would be particularly valuable.
The hydroxyl group of this compound is a key site for derivatization. It can be used as a handle to attach the molecule to other scaffolds, polymers, or surfaces. Furthermore, intramolecular reactions involving the hydroxyl group and the piperidine nitrogen or ring carbons could lead to the formation of novel bicyclic or spirocyclic structures. Such transformations could generate unique molecular architectures with potential applications in medicinal chemistry and materials science.
The exploration of ring-opening and ring-expansion reactions of derivatives of this compound could also lead to the synthesis of other valuable nitrogen-containing heterocyclic systems. Under specific conditions, the piperidine ring could be cleaved and rearranged to form, for example, substituted azepanes or other medium-sized rings, which are challenging to synthesize by other means.
Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms
The integration of modern synthesis technologies such as flow chemistry, microfluidics, and automated synthesis is set to revolutionize the preparation of complex molecules like this compound. These technologies offer advantages in terms of safety, efficiency, scalability, and the ability to rapidly explore reaction conditions. elveflow.com
Flow chemistry has already been successfully applied to the synthesis of 2-substituted piperidines. nih.govnih.govnih.gov For example, a continuous flow protocol using a microfluidic electrolysis cell has been developed for the anodic methoxylation of N-formylpiperidine, a key step in the synthesis of 2-substituted derivatives. nih.govnih.gov This approach allows for precise control over reaction parameters, leading to high yields and scalability. Future work will likely involve the adaptation of such flow systems for the multi-step, stereoselective synthesis of this compound.
Automated synthesis platforms , which combine robotics with flow chemistry, can be used to rapidly synthesize and screen libraries of piperidine derivatives for various applications. This high-throughput approach can accelerate the discovery of new catalysts, materials, and therapeutic agents based on the this compound scaffold. acs.org
| Technology | Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, and ease of scalability. elveflow.comnih.govnih.gov |
| Microfluidics | Small reaction volumes, rapid screening of reaction parameters, and integration of multiple synthetic steps in a single chip. elveflow.comnih.govnih.gov |
| Automated Synthesis | High-throughput synthesis of compound libraries for rapid optimization and discovery. acs.org |
Applications in Materials Science and Polymer Chemistry
The piperidine moiety is increasingly being incorporated into advanced materials to impart specific functionalities. The unique structure of this compound makes it an interesting candidate for the development of novel polymers and materials.
One promising area is the synthesis of responsive polymers . Polymers containing piperidine side chains have been shown to exhibit temperature-responsive behavior, such as having a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). acs.orgnih.govresearchgate.net By incorporating this compound as a monomer or a functional pendant group, it may be possible to fine-tune the thermoresponsive properties of these polymers for applications in areas like drug delivery and smart coatings.
Furthermore, piperidine-based polymers are being explored as anion exchange membranes (AEMs) for fuel cells and other electrochemical devices. acs.org The piperidinium (B107235) cation, formed by quaternization of the piperidine nitrogen, can act as a hydroxide-conducting group. The specific structure of this compound could influence the morphology and ion-conducting properties of such AEMs. The hydroxyl group could also be used for cross-linking to enhance the mechanical and chemical stability of the membranes.
The use of piperidine derivatives as stabilizers for polymers is also an established application. google.com The hindered amine structure can act as a light and heat stabilizer. This compound could be incorporated into polymer backbones or used as an additive to enhance the durability of various plastic materials.
Design of Smart and Responsive Chemical Systems Utilizing Piperidine Derivatives
The development of "smart" chemical systems that can respond to specific stimuli is a major goal in modern chemistry. Piperidine derivatives are playing an increasingly important role in the design of such systems. nih.gov
The ability of piperidine-containing polymers to respond to changes in temperature has already been mentioned. acs.orgnih.gov Beyond this, the basicity of the piperidine nitrogen can be exploited to create pH-responsive systems . For example, materials incorporating this compound could be designed to swell or release a payload in response to a change in pH. This could be useful for targeted drug delivery to specific tissues with different pH environments, such as tumors.
The chiral nature of this compound also makes it an interesting building block for the creation of chiral sensors or asymmetric catalysts immobilized on a solid support. The hydroxyl group provides a convenient anchor point for attachment, while the chiral piperidine unit can provide the necessary stereochemical information for enantioselective recognition or transformation.
Furthermore, the integration of piperidine derivatives into more complex systems, such as viscosity-responsive probes , is an emerging area of research. acs.org While the specific compound in that study was different, it highlights the potential for using the structural and electronic properties of piperidine-containing molecules to sense and respond to their local environment. Future research could explore the incorporation of this compound into similar probes for applications in bioimaging and diagnostics.
Q & A
Q. What are the recommended synthetic pathways and optimization strategies for (2-Methylpiperidin-2-yl)methanol?
Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution of piperidine derivatives. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency. Ethanol is commonly used for purification, as demonstrated in solvent-exchange protocols for similar piperidine derivatives .
- Catalysts : Employ palladium or nickel catalysts for hydrogenation steps to reduce intermediates like imines or nitriles.
- Purity control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (≥95% purity as per industrial standards) .
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol/DMF | |
| Catalyst | Pd/C (5% w/w) | |
| Reaction Temperature | 60–80°C |
Q. How can researchers validate the structural identity of this compound post-synthesis?
Answer: Structural validation requires a combination of spectroscopic techniques:
- NMR : Compare H and C NMR spectra with literature data. For example, the methyl group on the piperidine ring should appear as a singlet near δ 1.2 ppm in H NMR .
- Mass Spectrometry : Confirm molecular weight (129.2 g/mol) via ESI-MS, ensuring alignment with the molecular formula .
- IR Spectroscopy : Identify characteristic O-H (3300 cm) and C-N (1250 cm) stretches .
Q. What safety protocols are critical during handling and storage of this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent oxidation .
- Waste disposal : Neutralize residual compound with dilute acetic acid before disposal, adhering to EPA guidelines for nitrogen-containing waste .
Q. How can researchers assess the compound’s solubility for in vitro assays?
Answer:
Q. What preliminary bioactivity assays are suitable for evaluating this compound?
Answer:
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs), given structural similarity to bioactive piperidines .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Answer:
Q. What strategies address contradictory bioactivity results across different assay models?
Answer:
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to receptors like G-protein-coupled receptors (GPCRs). Optimize force fields (e.g., AMBER) for nitrogen-containing heterocycles .
- MD simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .
Q. What advanced techniques characterize the compound’s stability under varying pH and temperature?
Answer:
Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
